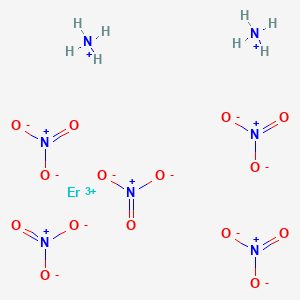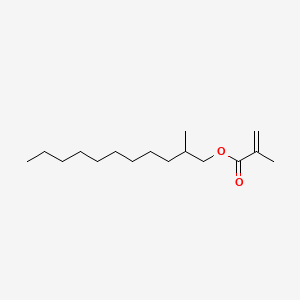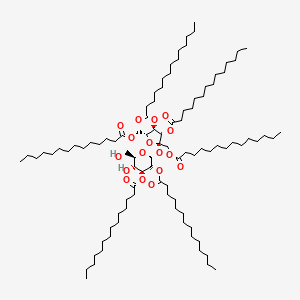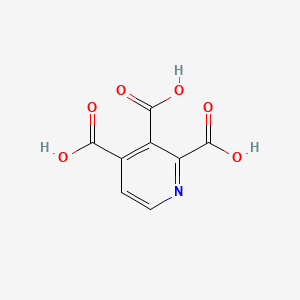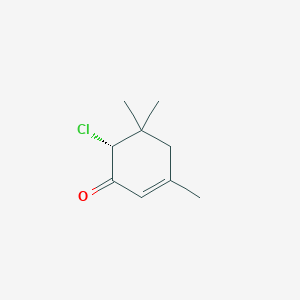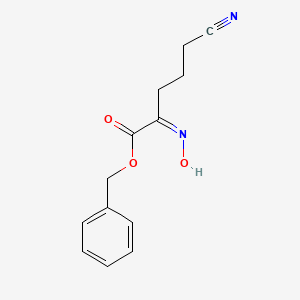
4-Ethyl-4-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane. This involves the reaction of heptane with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide ions are replaced by the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts in a refinery setting. These catalysts facilitate the alkylation of heptane with ethylene and methanol or other suitable alkylating agents. The process is carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
化学反応の分析
Types of Reactions
4-Ethyl-4-methylheptane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, zeolite catalysts.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
科学的研究の応用
4-Ethyl-4-methylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
作用機序
As an alkane, 4-Ethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion and halogenation.
類似化合物との比較
Similar Compounds
- 4-Ethyl-3-methylheptane
- 4-Ethyl-2-methylheptane
- 3-Ethyl-4-methylheptane
Uniqueness
4-Ethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the fourth carbon atom. This branching pattern influences its physical properties, such as boiling point and density, and its reactivity in chemical processes.
特性
CAS番号 |
17302-04-4 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
4-ethyl-4-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3 |
InChIキー |
MPYQJQDSICRCJJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


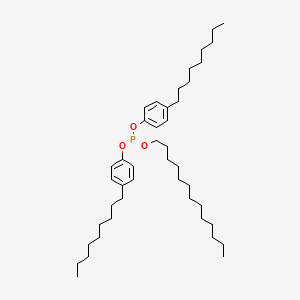


![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
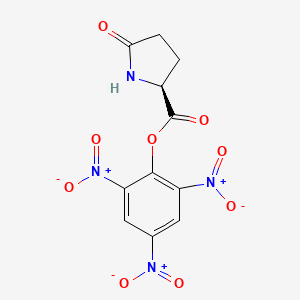
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
